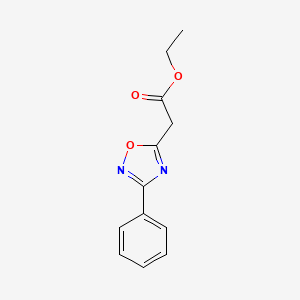![molecular formula C11H23ClN2O2 B13902180 tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
The synthesis of tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-ethylazetidine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride can be compared with other similar compounds such as:
- tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride
- tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate hydrochloride These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C11H23ClN2O2 |
|---|---|
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-11(6-12-7-11)8-13-9(14)15-10(2,3)4;/h12H,5-8H2,1-4H3,(H,13,14);1H |
Clave InChI |
KZGXCTJNQQGWTI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNC1)CNC(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


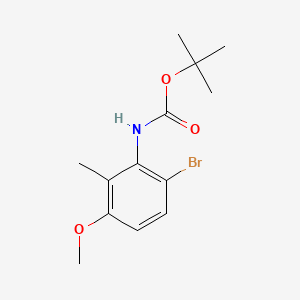
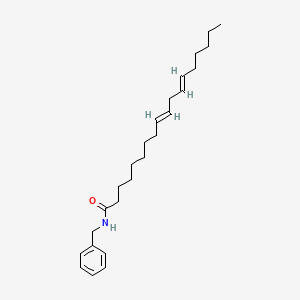
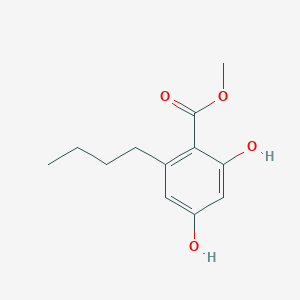

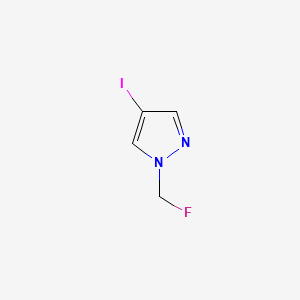
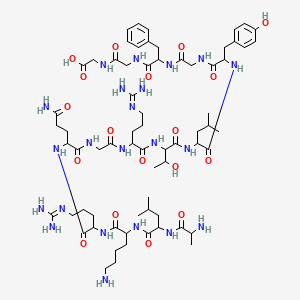
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
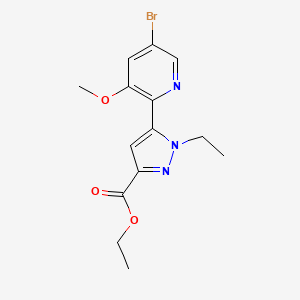
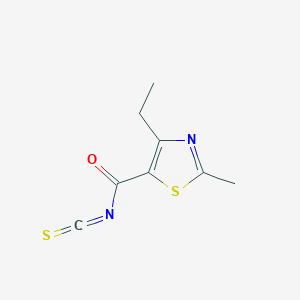
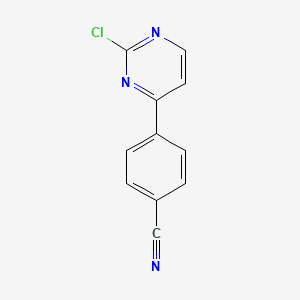
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
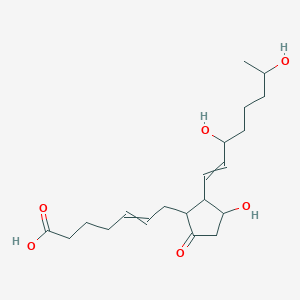
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
